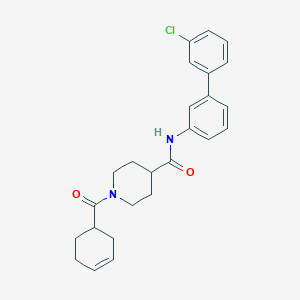![molecular formula C18H17F2N3O2 B6063969 1-(3-Fluorophenyl)-3-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]urea](/img/structure/B6063969.png)
1-(3-Fluorophenyl)-3-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-3-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]urea typically involves the following steps:
Formation of the pyrrolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl groups: This step involves the use of fluorinated benzene derivatives, which can be introduced via nucleophilic substitution reactions.
Formation of the urea linkage: This is typically done by reacting an isocyanate with an amine under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Fluorophenyl)-3-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its interaction with specific biological targets.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluorophenyl)-3-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)-3-[1-[(4-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]urea: Similar structure with chlorine atoms instead of fluorine.
1-(3-Methylphenyl)-3-[1-[(4-methylphenyl)methyl]-5-oxopyrrolidin-3-yl]urea: Similar structure with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in 1-(3-Fluorophenyl)-3-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]urea can significantly influence its chemical and biological properties, such as increased metabolic stability and altered electronic effects, making it unique compared to its analogs.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c19-13-6-4-12(5-7-13)10-23-11-16(9-17(23)24)22-18(25)21-15-3-1-2-14(20)8-15/h1-8,16H,9-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOYXNRDRWLBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)NC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4Z)-5-methyl-4-({[4-(morpholin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6063894.png)
![6-[(1-Benzylpiperidin-4-yl)amino]-2-methylheptan-2-ol](/img/structure/B6063902.png)
![N-cyclobutyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide](/img/structure/B6063905.png)

![7-[phenyl(1H-tetrazol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063924.png)
![1-[3-[[2-(1-methylpyrazol-4-yl)ethylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6063931.png)
![N-(1,2-oxazol-3-ylmethyl)-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide](/img/structure/B6063935.png)
![1-(4-ethylphenyl)-2-[(methylthio)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6063951.png)

![N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B6063957.png)
![4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid](/img/structure/B6063963.png)
![4-{5-[2-(4-morpholinylcarbonyl)phenoxy]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B6063966.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B6063977.png)
